molecular formula C25H18BrNO B12492107 4-(biphenyl-4-yl)-6-bromo-3,4-dihydrobenzo[h]quinolin-2(1H)-one

4-(biphenyl-4-yl)-6-bromo-3,4-dihydrobenzo[h]quinolin-2(1H)-one

Cat. No.: B12492107
M. Wt: 428.3 g/mol
InChI Key: CXWNEZSOOFKCRD-UHFFFAOYSA-N
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Description

4-(biphenyl-4-yl)-6-bromo-3,4-dihydrobenzo[h]quinolin-2(1H)-one is a complex organic compound that belongs to the class of quinolin-2(1H)-ones This compound is characterized by the presence of a biphenyl group, a bromine atom, and a dihydrobenzo[h]quinolinone core

Preparation Methods

The synthesis of 4-(biphenyl-4-yl)-6-bromo-3,4-dihydrobenzo[h]quinolin-2(1H)-one typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Biphenyl Group: The biphenyl group can be synthesized through a Suzuki coupling reaction, where a bromobenzene derivative reacts with a phenylboronic acid in the presence of a palladium catalyst.

    Cyclization: The final step involves the cyclization of the intermediate compounds to form the dihydrobenzo[h]quinolinone core. This can be achieved through a Friedländer synthesis, where an aniline derivative reacts with a ketone in the presence of an acid catalyst.

Industrial production methods may involve optimization of these reactions to improve yield and scalability, such as using continuous flow reactors or alternative catalysts to enhance reaction efficiency.

Chemical Reactions Analysis

4-(biphenyl-4-yl)-6-bromo-3,4-dihydrobenzo[h]quinolin-2(1H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form quinolin-2-ones.

    Reduction: Reduction reactions using reducing agents like lithium aluminum hydride can convert the compound into its corresponding amine derivatives.

    Substitution: The bromine atom in the compound can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols to form substituted derivatives.

    Coupling Reactions: The biphenyl group can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex structures.

Common reagents and conditions used in these reactions include palladium catalysts for coupling reactions, acids or bases for substitution reactions, and specific oxidizing or reducing agents for redox reactions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

4-(biphenyl-4-yl)-6-bromo-3,4-dihydrobenzo[h]quinolin-2(1H)-one has several scientific research applications, including:

    Biology: It is studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: The compound is investigated for its potential as a drug candidate due to its unique chemical structure and biological activities.

    Industry: It is used in the development of new materials, such as polymers and dyes, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 4-(biphenyl-4-yl)-6-bromo-3,4-dihydrobenzo[h]quinolin-2(1H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways involved depend on the specific biological context and the structure of the compound.

Comparison with Similar Compounds

4-(biphenyl-4-yl)-6-bromo-3,4-dihydrobenzo[h]quinolin-2(1H)-one can be compared with other similar compounds, such as:

    Quinolin-2(1H)-ones: These compounds share the quinolinone core but differ in the substituents attached to the core. The presence of the biphenyl and bromine groups in this compound makes it unique.

    Biphenyl Derivatives: Compounds with biphenyl groups but different functional groups attached to the biphenyl core. The combination of the biphenyl group with the quinolinone core in this compound distinguishes it from other biphenyl derivatives.

    Brominated Compounds: Compounds containing bromine atoms but different core structures. The specific positioning of the bromine atom in this compound contributes to its unique reactivity and properties.

Properties

Molecular Formula

C25H18BrNO

Molecular Weight

428.3 g/mol

IUPAC Name

6-bromo-4-(4-phenylphenyl)-3,4-dihydro-1H-benzo[h]quinolin-2-one

InChI

InChI=1S/C25H18BrNO/c26-23-14-22-21(15-24(28)27-25(22)20-9-5-4-8-19(20)23)18-12-10-17(11-13-18)16-6-2-1-3-7-16/h1-14,21H,15H2,(H,27,28)

InChI Key

CXWNEZSOOFKCRD-UHFFFAOYSA-N

Canonical SMILES

C1C(C2=C(C3=CC=CC=C3C(=C2)Br)NC1=O)C4=CC=C(C=C4)C5=CC=CC=C5

Origin of Product

United States

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